molecular formula C18H27N3O4 B598538 4-(4-nitrophenethylamino)piperidine-1-carboxylic acid tert butyl ester CAS No. 1204810-33-2

4-(4-nitrophenethylamino)piperidine-1-carboxylic acid tert butyl ester

Cat. No.: B598538
CAS No.: 1204810-33-2
M. Wt: 349.431
InChI Key: CNLRDICIRJUUMJ-UHFFFAOYSA-N
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Description

4-(4-nitrophenethylamino)piperidine-1-carboxylic acid tert butyl ester is a compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a piperidine ring, and a nitrophenyl ethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-{[2-(4-nitrophenyl)ethyl]amino}piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 4-nitrophenylethylamine. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like acetonitrile. The mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

4-(4-nitrophenethylamino)piperidine-1-carboxylic acid tert butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-nitrophenethylamino)piperidine-1-carboxylic acid tert butyl ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 4-{[2-(4-nitrophenyl)ethyl]amino}piperidine-1-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-nitrophenethylamino)piperidine-1-carboxylic acid tert butyl ester is unique due to the presence of the nitrophenyl ethylamine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperidine derivatives and contributes to its specific applications in research and industry .

Properties

CAS No.

1204810-33-2

Molecular Formula

C18H27N3O4

Molecular Weight

349.431

IUPAC Name

tert-butyl 4-[2-(4-nitrophenyl)ethylamino]piperidine-1-carboxylate

InChI

InChI=1S/C18H27N3O4/c1-18(2,3)25-17(22)20-12-9-15(10-13-20)19-11-8-14-4-6-16(7-5-14)21(23)24/h4-7,15,19H,8-13H2,1-3H3

InChI Key

CNLRDICIRJUUMJ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NCCC2=CC=C(C=C2)[N+](=O)[O-]

Synonyms

4-(4-nitrophenethylamino)piperidine-1-carboxylic acid tert butyl ester

Origin of Product

United States

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